2-(pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
Description
This compound features a pyrimidine core substituted at position 2 with a pyrrolidine group and at position 4 with a piperazine linker connected to a 3-(trifluoromethyl)pyridine moiety. The pyrrolidine and piperazine groups enhance solubility and pharmacokinetic properties, while the trifluoromethylpyridine contributes to lipophilicity and metabolic stability. Such structural features are common in drug candidates targeting kinases or central nervous system (CNS) receptors due to their ability to modulate binding affinity and blood-brain barrier penetration .
Properties
IUPAC Name |
2-pyrrolidin-1-yl-4-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6/c19-18(20,21)14-4-3-6-22-16(14)26-12-10-25(11-13-26)15-5-7-23-17(24-15)27-8-1-2-9-27/h3-7H,1-2,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTSZXDYVNDKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have shown nanomolar activity againstCK1γ and CK1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling.
Mode of Action
It is suggested that the compound interacts with its targets (eg, CK1γ and CK1ε) and inhibits their activity. The inhibition of these kinases can lead to changes in the cellular processes they regulate.
Pharmacokinetics
Compounds with similar structures have been synthesized with the aim of modifying the pharmacokinetic profile. The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring. These properties can influence the compound’s bioavailability.
Result of Action
Compounds with similar structures have shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro, indicating potential anti-fibrotic effects.
Action Environment
The spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins. This suggests that the compound’s action could be influenced by the cellular environment and the presence of other molecules.
Comparison with Similar Compounds
4-(Piperazin-1-yl)-2-(Pyrrolidin-1-yl)pyrimidine (CAS 1503527-77-2)
- Structure : Shares the pyrimidine core with pyrrolidine (position 2) and piperazine (position 4) but lacks the trifluoromethylpyridine group.
- Molecular Formula : C₁₂H₁₉N₅
- Molecular Weight : 233.31 g/mol
- Key Differences :
4-(Thiophen-3-yl)-1-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one (MK42/RTC5)
- Structure: Contains the same trifluoromethylpyridine-piperazine unit but attached to a butanone backbone instead of a pyrimidine.
- Synthesis : Prepared via coupling reactions between 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine and 4-(thiophen-3-yl)butyric acid .
- Key Differences :
- The pyrimidine core in the target compound may enhance π-π stacking interactions in receptor binding compared to the ketone group in MK42.
- Higher rigidity of the pyrimidine ring could improve selectivity for specific targets.
Piperidin-1-yl-Propoxyphenyl-Substituted 2-Aminopyrimidines
- Structure: 2-Aminopyrimidines with piperidine or 4-methylpiperazine substituents at positions 4 and 4.
- Key Differences: The target compound’s pyrrolidine at position 2 and trifluoromethylpyridine at position 4 offer distinct steric and electronic profiles compared to aminopyrimidine derivatives. Lipophilic elements (e.g., trifluoromethyl) in the target compound may improve membrane permeability .
Structural and Pharmacokinetic Insights
Role of Substituents
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
